1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-6-7-15(11-14(13)2)19-18(22)21(16-8-9-16)12-17-5-4-10-20(17)3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPMVPCMFLVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CN2C)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with the CAS number 1045988-82-6 and a molecular weight of 297.4 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a cyclopropyl group, a dimethylphenyl moiety, and a pyrrole-derived substituent, which may contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Common Name | 1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea |
| CAS Number | 1045988-82-6 |
| Molecular Weight | 297.4 g/mol |
| Molecular Formula | C₁₈H₂₃N₃O |
The precise mechanism of action for 1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in various biological pathways. The presence of the cyclopropyl and pyrrole groups may enhance binding affinities due to their steric and electronic properties.
Hypothetical Interaction Pathways:
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs), influencing signal transduction.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, derivatives containing urea linkages have shown promise in inhibiting tumor cell proliferation in various cancer lines.
Antimicrobial Activity
Research into related compounds has suggested potential antimicrobial properties. For example, urea derivatives have been studied for their efficacy against bacterial strains and fungi.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity :
- Antimicrobial Studies :
- Structure-Activity Relationship Analysis :
Scientific Research Applications
Overview
1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, particularly in cancer treatment, and provides insights into its biological activity, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have demonstrated the potential of urea derivatives, including 1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, to exhibit antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A series of urea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated significant antiproliferative activity, suggesting that modifications to the urea scaffold can enhance efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
The exploration of structural modifications has been pivotal in enhancing the biological activity of urea derivatives. Research has indicated that:
- Substituent Effects : Variations in the phenyl moiety and the introduction of hydrogen bond donors can significantly influence the compound's potency against cancer cells .
Targeting Kinase Pathways
The inhibition of kinases such as c-Met is crucial for developing targeted cancer therapies. The compound's design aims to interfere with signaling pathways that promote tumorigenesis:
- Case Studies : In vitro studies have shown that similar compounds can effectively suppress tumor growth by blocking c-Met-mediated pathways .
- In Vitro Efficacy : A study conducted on various urea derivatives demonstrated that modifications in structure led to enhanced anticancer properties. The derivatives were screened against multiple cancer cell lines, revealing promising candidates for further development .
- Kinase Inhibition : Research indicated that compounds with structural similarities to 1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea effectively inhibited c-Met kinase activity, leading to reduced cell proliferation in vitro .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound differs from analogs in (Molecules, 2013) by its cyclopropyl and 1-methylpyrrole groups. In contrast, compounds 11a–11o in feature a thiazole-piperazine-hydrazinyl-2-oxoethyl pharmacophore (e.g., 11n: 1-(3,4-dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).
Key Observations :
Physicochemical and Bioactive Properties
- Lipophilicity : The 3,4-dimethylphenyl group (common in 11n and the target compound) contributes to hydrophobic interactions, while the cyclopropyl group may reduce logP compared to halogenated analogs (e.g., 11g: Cl substituents, MW 534.2) .
- Hydrogen Bonding : The urea core enables strong hydrogen bonding, a feature critical for kinase inhibition. The 1-methylpyrrole moiety in the target compound could introduce π-π stacking interactions absent in 11a–11o.
- Bioactivity : Analogs in were designed for hydrazinyl-2-oxoethyl pharmacophores targeting enzymes or receptors. The target compound’s pyrrole group may shift activity toward heterocycle-binding targets (e.g., GPCRs) .
Preparation Methods
Cyclopropanation Strategies
Cyclopropylamine is synthesized via the Buchwald-Hartwig amination of cyclopropane precursors. A notable method involves the reaction of cyclopropylmagnesium bromide with hydroxylamine-O-sulfonic acid, yielding cyclopropylamine in 65–72% efficiency. Alternative routes utilize vinyl cyclopropane intermediates subjected to catalytic hydrogenation, though steric hindrance may reduce yields to 50–60%.
Preparation of (1-Methyl-1H-Pyrrol-2-yl)Methylamine
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is constructed via condensation of 1,4-diketones with primary amines. For example, reaction of acetylacetone with methylamine in acetic acid at 120°C produces 1-methyl-1H-pyrrole in 85% yield. Subsequent Friedel-Crafts alkylation using paraformaldehyde and HCl gas introduces the methylene group, yielding (1-methyl-1H-pyrrol-2-yl)methanol, which is oxidized to the aldehyde and subjected to reductive amination to form the target amine.
Urea Bond Formation: Methodological Variations
Phosgene-Mediated Coupling
A two-step protocol involves:
- Reaction of cyclopropylamine with triphosgene in dichloromethane at 0°C to generate cyclopropyl isocyanate.
- Sequential addition of 3,4-dimethylaniline and (1-methyl-1H-pyrrol-2-yl)methylamine under inert atmosphere, achieving 78% isolated yield.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | +12% |
| Solvent | THF vs. DCM | No change |
| Equiv. Triphosgene | 1.2 vs. 1.5 | +9% |
Carbodiimide-Assisted Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) , the amines are coupled via in situ formation of an active ester. This method avoids gaseous reagents and achieves 70% yield with >99% purity by HPLC.
Alternative Routes and Byproduct Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates urea formation, reducing reaction time from 12 h to 45 min. However, thermal degradation of the pyrrole moiety limits yields to 62%.
Solid-Phase Synthesis
Immobilization of 3,4-dimethylaniline on Wang resin enables iterative coupling, though scalability issues arise due to resin loading capacity (0.8 mmol/g).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals 99.2% purity with retention time 8.7 min. Principal impurity (0.6%) is identified as bis-urea adduct from over-alkylation.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Component | Cost (USD/kg) | Supplier |
|---|---|---|
| Cyclopropylamine | 2,450 | TCI America |
| 3,4-Dimethylaniline | 980 | Sigma-Aldrich |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | 3,120 | Combi-Blocks |
Environmental Impact
Phosgene-based routes generate 0.8 kg waste/kg product (mainly HCl), whereas carbodiimide methods produce 1.2 kg waste (EDC byproducts). Solvent recovery systems reduce net waste by 40%.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea?
- Methodology : Multi-step synthesis involving cyclopropane functionalization, urea coupling, and regioselective substitutions. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition reactions, followed by coupling with aryl amines using carbodiimide-based reagents (e.g., EDC/HOBt). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates .
- Key Considerations : Reaction temperature control (<5°C for cyclopropane formation) and anhydrous conditions to prevent side reactions.
Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate accuracy.
Q. What analytical techniques are essential for confirming purity and structural identity post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm).
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- Data Interpretation : Cross-reference spectral data with analogs (e.g., 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea) to identify deviations .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Approach :
Dynamic NMR : Assess conformational flexibility (e.g., hindered rotation of urea groups) causing signal splitting.
Variable-Temperature XRD : Detect phase transitions or disorder in crystals.
Computational Modeling : Use Gaussian or ORCA to simulate NMR shifts from crystallographic coordinates .
- Case Study : Discrepancies in pyrrole methyl group orientation (XRD vs. NOESY) may arise from solvent-induced packing effects.
Q. What strategies optimize reaction conditions for higher yields of cyclopropane-containing urea derivatives?
- Optimization Parameters :
- Catalysts : Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides.
- Solvent Effects : Use acetonitrile for SN2 reactions (e.g., alkylation of pyrrole nitrogen).
- Workflow : Design-of-experiment (DoE) models to balance temperature, stoichiometry, and reaction time .
- Example : Refluxing in acetonitrile under N₂ for 24 hours improved yields of {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate by 15% .
Q. How can structure-activity relationship (SAR) studies elucidate the biological efficacy of this compound?
- Design :
Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with 4-methoxyphenyl).
Assays : Measure IC₅₀ in enzyme inhibition (e.g., kinase targets) or cellular models (e.g., apoptosis in cancer lines).
- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and bioactivity. Similar studies on 1-(4-methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea showed enhanced selectivity with electron-donating groups .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Methods :
- Molecular Docking : AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with urea carbonyl).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in cyclopropane functionalization steps?
- Troubleshooting :
- Moisture Control : Use molecular sieves in reactions involving cyclopropane carbinols.
- Byproduct Analysis : GC-MS to detect dimerization products (e.g., bis-urea adducts).
- Case Study : Inconsistent yields in {1-(3,4-dimethylphenyl)cyclopentanecarboxylate} synthesis were resolved by pre-activating cyclopropane intermediates with TMSCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
